

# An In-Depth Technical Guide to 5-Amino-2-(trifluoromethoxy)benzotrifluoride

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## Compound of Interest

Compound Name:	5-Amino-2-(trifluoromethoxy)benzotrifluoride
Cat. No.:	B035181

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Amino-2-(trifluoromethoxy)benzotrifluoride**, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a relevant synthetic protocol, and discusses its potential applications in drug discovery and development.

## Core Compound Data

**5-Amino-2-(trifluoromethoxy)benzotrifluoride**, also known by its synonym 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline, is a unique building block for organic synthesis. The presence of both a trifluoromethoxy and a trifluoromethyl group on the aniline scaffold imparts distinct properties that are highly sought after in the design of novel bioactive molecules.

Property	Value
Molecular Weight	245.12 g/mol
Molecular Formula	C <sub>8</sub> H <sub>5</sub> F <sub>6</sub> NO
CAS Number	104678-68-4
Synonyms	4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline, 4-Amino-alpha,alpha,alpha-trifluoro-2-(trifluoromethoxy)anisole
Appearance	Not specified in readily available literature
Solubility	Not specified in readily available literature

## Synthetic Protocols

While a specific, detailed experimental protocol for the direct synthesis of **5-Amino-2-(trifluoromethoxy)benzotrifluoride** is not readily available in the public domain, a highly relevant and adaptable method is the synthesis of ortho-trifluoromethoxylated aniline derivatives. The following protocol for the synthesis of a related compound, methyl 4-acetamido-3-(trifluoromethoxy)benzoate, demonstrates a key transformation—OCF<sub>3</sub> migration—that is crucial for obtaining the desired substitution pattern.[1]

### Synthesis of Methyl 4-Acetamido-3-(trifluoromethoxy)benzoate via OCF<sub>3</sub> Migration[1]

This procedure is a two-step process starting from a hydroxylamine precursor.

#### Step 1: Synthesis of Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate

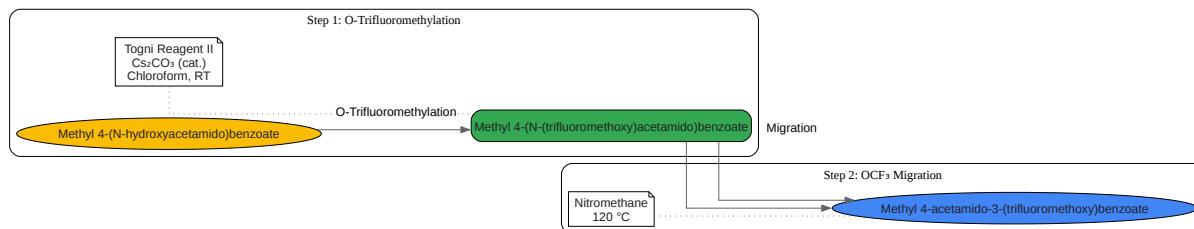
- To an oven-dried round-bottom flask under a nitrogen atmosphere, add methyl 4-(N-hydroxyacetamido)benzoate (1.0 equivalent), cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>, 0.1 equivalents), and 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II, 1.2 equivalents).
- Add anhydrous chloroform as the solvent.

- Stir the reaction mixture at room temperature. The progress of the O-trifluoromethylation can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is worked up to isolate the methyl 4-(N-(trifluoromethoxy)acetamido)benzoate intermediate.

#### Step 2: OCF<sub>3</sub> Migration to Synthesize Methyl 4-Acetamido-3-(trifluoromethoxy)benzoate

- In a pressure vessel, dissolve the methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (1.0 equivalent) in nitromethane.
- Seal the vessel and heat the reaction mixture to 120 °C.
- Stir the reaction for 20 hours.
- After cooling to room temperature, the solvent is removed under reduced pressure.
- The crude product is then purified by flash column chromatography to yield the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[\[1\]](#)

To obtain the target molecule, **5-Amino-2-(trifluoromethoxy)benzotrifluoride**, from a similar acetamido-protected intermediate, a subsequent hydrolysis (deprotection) of the acetamide group would be necessary. This is typically achieved under acidic or basic conditions.



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Synthetic workflow for a related ortho-trifluoromethoxylated aniline derivative.

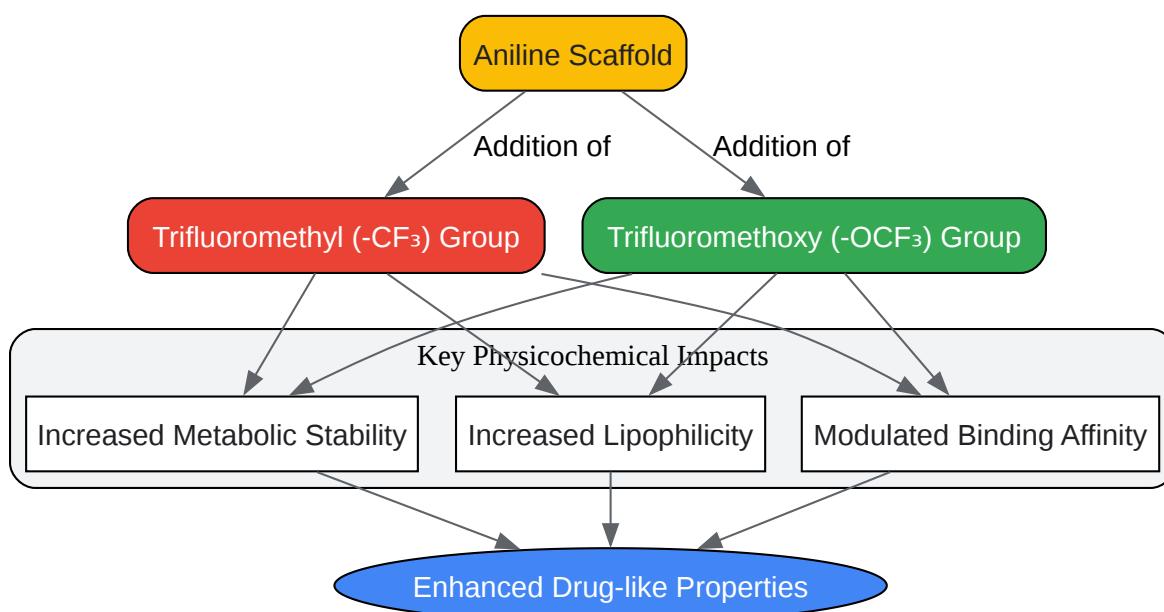
## Role in Drug Discovery and Development

The incorporation of trifluoromethyl (-CF<sub>3</sub>) and trifluoromethoxy (-OCF<sub>3</sub>) groups is a widely used strategy in modern medicinal chemistry to enhance the drug-like properties of molecules. [2][3] These groups can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity for its biological target.

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the -CF<sub>3</sub> and -OCF<sub>3</sub> groups resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This can lead to an increased *in vivo* half-life of a drug candidate.[2]
- **Lipophilicity:** Both groups are highly lipophilic, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier. This enhanced permeability is often crucial for oral bioavailability and effective distribution to target tissues.[2]
- **Binding Affinity:** The strong electron-withdrawing nature of these groups can alter the electronic properties of the aromatic ring and influence non-covalent interactions, such as

hydrogen bonding and dipole-dipole interactions, with the target protein, potentially leading to enhanced binding affinity and potency.[2]

While specific biological activities for **5-Amino-2-(trifluoromethoxy)benzotrifluoride** are not extensively documented, related trifluoromethylated anilines have shown antimicrobial efficacy against various bacterial species. For instance, compounds like 4-amino-3-chloro-5-nitrobenzotrifluoride and 2-iodo-4-trifluoromethylaniline have demonstrated both antibacterial and antibiofilm properties against *Vibrio parahaemolyticus* and *Vibrio harveyi*.[4] This suggests that the core scaffold of **5-Amino-2-(trifluoromethoxy)benzotrifluoride** could be a valuable starting point for the development of new antimicrobial agents.



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Impact of  $-\text{CF}_3$  and  $-\text{OCF}_3$  groups on drug properties.

## Conclusion

**5-Amino-2-(trifluoromethoxy)benzotrifluoride** represents a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. Its unique combination of functional groups offers a strategic

advantage for fine-tuning the physicochemical and biological properties of new chemical entities. The synthetic methodologies for related compounds provide a solid foundation for its preparation, and the known impact of its constituent fluorinated groups highlights its potential for the development of novel therapeutics. Further research into the specific biological activities of this compound and its derivatives is warranted.

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## References

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